1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one
Description
Properties
CAS No. |
89239-17-8 |
|---|---|
Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1,3-dimethyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C7H8N4O/c1-4-5-6(11(2)10-4)7(12)9-3-8-5/h3,6H,1-2H3 |
InChI Key |
SPIVBXVULDHEQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2C1=NC=NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of Dicarbonyl Intermediates
A foundational approach involves the cyclization of 1,3-dicarbonyl precursors under acidic conditions. For example, heating 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1 ) in acetic anhydride with phosphoric acid at reflux yields pyrazolopyrimidinone intermediates (2 ). This method capitalizes on the reactivity of the nitrile and amino groups to form the fused pyrazolo[4,3-d]pyrimidinone core. The reaction typically achieves moderate yields (50–65%) and requires careful temperature control to avoid decomposition.
Urea-Mediated Cyclization
Palladium-Catalyzed Cross-Coupling and Functionalization
Buchwald-Hartwig Amination
Buchwald-Hartwig amination introduces nitrogen-containing substituents. Using Pd₂(dba)₃ and xantphos as ligands, pyrazole amines are coupled with chloropyrimidinones to form intermediates (61 , 62 ). Microwave irradiation at 130°C reduces reaction times to 1–2 hours, enhancing efficiency compared to traditional heating.
Demethylation and Final Functional Group Modifications
Boron Tribromide-Mediated O-Demethylation
O-Methyl protecting groups are cleaved using boron tribromide (BBr₃) in dichloromethane. For example, demethylation of 72 with BBr₃ at −78°C to room temperature yields the target pyrimidinone with >90% purity. This step is sensitive to moisture, necessitating strict anhydrous conditions.
Hydrolysis and Condensation Reactions
Hydrolysis of nitriles or esters to carboxylic acids is achieved using concentrated sulfuric acid or aqueous NaOH. Intermediate 74 , a 2-hydrazinyl-5-cyanopyrimidinone, undergoes condensation with acetylacetone in acetic acid-ethanol at 85°C to form the pyrazole ring. Subsequent hydrolysis with H₂SO₄ converts nitriles to amides (28 ), which are further nitrosated to carboxylic acids (29 ).
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly accelerates key steps. For example, coupling methyl 2,6-dichloropyrimidine-4-carboxylate (70 ) with 3,5-dimethylpyrazole under microwave heating (130°C, 15 minutes) achieves near-quantitative conversion to acid 71 . This method reduces reaction times from hours to minutes while maintaining yields above 85%.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-catalyzed cyclization | Acetic anhydride, H₃PO₄, reflux | 50–65 | 4–6 hours | Simple setup, low cost | Moderate yields, decomposition risk |
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | 70–85 | 2–4 hours | High regioselectivity | Requires inert atmosphere |
| Microwave demethylation | BBr₃, CH₂Cl₂, microwave | >90 | 15 minutes | Rapid, high purity | Moisture-sensitive |
| Buchwald-Hartwig amination | Pd₂(dba)₃, xantphos, Cs₂CO₃ | 75–80 | 1–2 hours | Efficient N-functionalization | High catalyst loading |
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions at the 4- and 6-positions of the pyrimidinone core necessitate careful ligand selection (e.g., xantphos over PPh₃).
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) remains the standard for isolating pure products, though recrystallization from ethanol improves scalability.
-
Scalability : Microwave methods, while efficient, face challenges in large-scale reactors due to uneven heating. Traditional thermal methods remain preferred for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
Anticancer Activity
1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one has been studied for its anticancer properties, particularly as a part of the pyrazolo[3,4-d]pyrimidine scaffold. Research indicates that derivatives of this compound exhibit broad-spectrum anticancer activity.
Case Study: Antitumor Activity
A study published in Molecules explored the anticancer effects of several pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The compound exhibited significant inhibitory activity against various cancer cell lines:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 1a | 2.24 | A549 (lung) |
| 1a | 13.9 | HepG2 (liver) |
| 1d | 1.74 | MCF-7 (breast) |
| Doxorubicin | 9.20 | A549 (lung) |
The results indicated that the compound induced apoptosis in A549 cells at low micromolar concentrations, suggesting its potential as a novel class of anticancer agents .
Additional Therapeutic Applications
Beyond oncology, research has indicated potential applications of this compound in other therapeutic areas:
- Neuroprotection : Some studies suggest that pyrazolo[4,3-d]pyrimidine derivatives may possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
- Antiviral Activity : There is emerging evidence that compounds within this class may exhibit antiviral properties against specific viral infections.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Effects on Anticancer Activity
- 5-Substituted Derivatives: Microwave-synthesized 5-substituted analogs (e.g., 5-(2-ethoxyphenyl)-1-methyl-3-propyl derivatives) exhibit potent mTOR inhibitory activity, with IC₅₀ values in the nanomolar range. The 5-aryl or alkyl substituents enhance target binding through hydrophobic interactions .
- This highlights the critical role of substituent size and position in bioactivity .
Coagulation Factor Xa Inhibition
- 1-(4-Methoxyphenyl) Derivatives : These compounds demonstrate high potency (Ki < 1 nM) against factor Xa, attributed to the 4-methoxyphenyl group at position 1, which occupies the S1 pocket of the enzyme .
- 1,3-Dimethyl Analog : The absence of a bulky aromatic substituent at position 1 likely reduces factor Xa affinity, emphasizing the necessity of a phenyl-based P1 moiety for this target .
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
- Antitubercular Activity : Derivatives with a substituted phenyl group at C-3 (e.g., compound 77) inhibit Mycobacterium tuberculosis by targeting cell wall biosynthesis. The 1,3-dimethyl analog’s smaller substituents may limit steric compatibility with bacterial targets compared to bulkier aryl groups .
- Synthetic Methods: Ultrasonic irradiation in aqueous-alcohol media improves yields for pyrazolo[1,5-a]pyrimidinones, contrasting with the microwave-based routes used for pyrazolo[4,3-d]pyrimidinones .
Pyrido[2,3-d]pyrimidin-7(8H)-ones
- Kinase Inhibition: Palbociclib, a pyrido[2,3-d]pyrimidin-7(8H)-one, is an FDA-approved CDK4/6 inhibitor. Substitutions at C-2 and C-4 are critical for selectivity, a feature less explored in pyrazolo[4,3-d]pyrimidinones .
- Structural Flexibility: The pyrido scaffold’s fused pyridine-pyrimidine system allows broader substitution patterns, whereas the pyrazolo[4,3-d]pyrimidinone core is more constrained, limiting diversity at certain positions .
Phosphodiesterase (PDE) Inhibition
- BIPPO (5-Benzyl-3-isopropyl Derivative) : Enhances PKG activity by increasing cyclic GMP levels, demonstrating the importance of lipophilic substituents at positions 3 and 5 for PDE modulation .
- 1,3-Dimethyl Derivative : Smaller methyl groups may reduce PDE affinity compared to BIPPO’s benzyl and isopropyl groups, suggesting a trade-off between metabolic stability and target engagement .
Antiproliferative Mechanisms
Biological Activity
1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique pyrazolo-pyrimidine structure, which is recognized for its potential as a scaffold in the development of various pharmacologically active agents.
- Molecular Formula : C₇H₈N₄O
- Molecular Weight : 164.16 g/mol
- CAS Number : 51222-27-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, this compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A study showed that certain derivatives could halt the cell cycle at the S phase and significantly increase apoptosis in breast cancer cell lines (MDA-MB-468) by 18.98-fold compared to controls .
- The mechanism involves the upregulation of caspase-3 levels, indicating activation of apoptotic pathways .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit other enzymes critical in cancer progression:
- It has shown potential as an inhibitor of the epidermal growth factor receptor (EGFR) and other kinases involved in tumor growth and metastasis .
Case Studies
Case Study 1: Antitumor Activity
In a study evaluating a series of pyrazolo[4,3-d]pyrimidine derivatives, compounds similar to this compound demonstrated significant activity against the NCI 60 human tumor cell line panel. The most potent derivatives were further assessed using the MTT assay against breast cancer cell lines and showed promising results in inhibiting cell proliferation while sparing normal cells .
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular docking of pyrazolo[4,3-d]pyrimidine derivatives with key proteins involved in cancer signaling pathways. The binding energies indicated strong interactions with CDKs and EGFR, supporting their role as effective inhibitors in cancer therapy .
Comparative Biological Activity Table
Q & A
Basic: What are the optimal synthetic routes for 1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one?
Answer:
The compound can be synthesized via nucleophilic substitution or multicomponent reactions. A validated method involves reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine derivatives under acid catalysis. For example:
- Step 1: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.3 mmol) and methylamine (3 equiv.) in isopropanol with 3 drops of conc. HCl.
- Step 2: Reflux for 12–48 hours, monitor via TLC.
- Step 3: Neutralize with NHOH, extract with CHCl, and recrystallize from methanol (yields: 27–86%) .
For multicomponent approaches, combine aldehydes, malononitrile, and methyl-substituted amines in formamide under nitrogen, heating at 100–150°C for 24–30 hours .
Basic: How can purity and structural integrity be confirmed post-synthesis?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy: Key signals include aromatic protons (δ 8.2–8.3 ppm for pyrimidine H-2) and NH/CH groups (e.g., δ 2.5–3.0 ppm for methyl substituents) .
- HRMS: Confirm molecular ion peaks (e.g., m/z 211.0978 for CHN) .
- HPLC: Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% recommended).
Advanced: How do substituents (e.g., methyl groups) influence bioactivity?
Answer:
The 1,3-dimethyl configuration enhances metabolic stability and kinase selectivity. For example:
- Methyl at Position 1: Reduces off-target interactions with ATP-binding pockets (e.g., lower IC for JAK2 vs. EGFR) .
- Methyl at Position 3: Increases lipophilicity (logP ~2.1), improving blood-brain barrier penetration .
Methodological Tip: Perform molecular docking (AutoDock Vina) to compare binding affinities against wild-type and mutant kinases .
Advanced: How to resolve contradictions in reported synthesis yields (e.g., 27% vs. 86%)?
Answer:
Discrepancies arise from reaction duration, solvent polarity, and amine nucleophilicity. Mitigate via:
- DoE Optimization: Vary temperature (80–150°C), time (12–48 h), and solvent (isopropanol vs. DMF) .
- Kinetic Studies: Use in-situ FTIR to track intermediate formation (e.g., pyrrole intermediates at 1650 cm) .
Basic: What solvents and conditions ensure compound stability?
Answer:
- Storage: -20°C in amber vials under argon to prevent oxidation.
- Solubility: DMSO (>10 mg/mL) for biological assays; avoid aqueous buffers at pH >8 due to hydrolysis .
Advanced: How to design SAR studies for pyrazolo-pyrimidine derivatives?
Answer:
- Scaffold Modification: Introduce halogens (Cl, F) at position 4 to enhance kinase inhibition (e.g., 4-Cl derivative IC = 12 nM vs. JAK3) .
- Functional Assays: Test phosphodiesterase (PDE5) inhibition via cAMP/cGMP ELISA kits, comparing IC values against sildenafil derivatives .
Basic: What are the key challenges in scaling up synthesis?
Answer:
- Byproduct Formation: Optimize stoichiometry (amine:chloropyrimidine ratio ≥3:1) to minimize unreacted starting material .
- Purification: Use silica gel chromatography (hexane/EtOAc 3:1) or recrystallization (ethanol/water) .
Advanced: How to validate target engagement in cellular models?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
